molecular formula C8H13NO B13198782 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one

1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one

Cat. No.: B13198782
M. Wt: 139.19 g/mol
InChI Key: BKTIINPHOUSKHF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-amino-1-propene . Another approach involves the reaction of acetone with ammonia to produce 3-amino-1-propene . These intermediates can then be further reacted with cyclopropyl ketone under appropriate conditions to form the desired compound.

Chemical Reactions Analysis

1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction yields.

Scientific Research Applications

1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Although not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research purposes.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-cyclopropyl-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-8(10)7-3-4-7/h2,7,9H,1,3-6H2

InChI Key

BKTIINPHOUSKHF-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1CC1

Origin of Product

United States

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